Meglumine diatrizoate is a radiopaque contrast agent primarily used in diagnostic imaging, particularly in X-ray and computed tomography (CT) scans. It is the meglumine salt form of diatrizoate, which is an iodinated compound that enhances the visibility of internal structures during imaging procedures. The chemical formula for meglumine diatrizoate is , and it is characterized by its high osmolality, making it effective for various imaging applications including gastrointestinal studies and angiography .
Meglumine diatrizoate can be synthesized through the reaction of diatrizoic acid with meglumine. The process generally involves:
This synthesis method allows for the production of a stable compound suitable for medical applications .
Meglumine diatrizoate is widely used in various medical imaging procedures:
Additionally, it has applications in treating certain conditions like intestinal obstructions caused by Ascaris lumbricoides .
Interaction studies have shown that meglumine diatrizoate can affect the pharmacokinetics of other drugs. For instance:
These interactions necessitate careful consideration when co-administering medications.
Meglumine diatrizoate shares similarities with other iodinated contrast agents but has unique properties that distinguish it from them. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Diatrizoate Sodium | Used for similar applications but has different solubility properties. | |
| Iohexol | Non-ionic contrast agent with lower osmolality; less likely to cause adverse reactions. | |
| Iopamidol | Another non-ionic option; provides similar imaging results with fewer side effects. |
Meglumine diatrizoate's high osmolality makes it effective but also increases the risk of side effects compared to non-ionic alternatives like iohexol and iopamidol .
Meglumine diatrizoate derives its radiopacity from three iodine atoms ($$Z = 53$$) embedded in its 3,5-diacetamido-2,4,6-triiodobenzoate structure [1] [4]. The photoelectric effect dominates iodine’s X-ray interaction at diagnostic energy levels (50–140 kVp), with attenuation proportional to $$Z^3/E^3$$, where $$E$$ is photon energy [2]. At 100 kVp, the compound provides 25–30 Hounsfield units (HU) per milligram of iodine per milliliter, enabling clear vascular and soft tissue differentiation [3].
The relationship between X-ray tube potential and attenuation efficacy is nonlinear. At 50 kVp, iodine exhibits superior contrast-to-noise ratios (CNR) compared to higher-$$Z$$ elements like rhenium ($$Z = 75$$), but this advantage diminishes above 80 kVp due to reduced photoelectric interactions [2]. For example, in micro-CT studies:
| Element | Atomic Number | CNR at 50 kVp | CNR at 120 kVp |
|---|---|---|---|
| Iodine | 53 | 18.7 ± 1.2 | 6.4 ± 0.8 |
| Rhenium | 75 | 12.1 ± 0.9 | 9.8 ± 1.1 |
Table 1: Contrast-to-noise ratios (CNR) of iodine- and rhenium-based agents at different tube potentials [2].
The triiodinated aromatic core ensures optimal electron density (809.1 g/mol molecular weight) while the meglumine counterion enhances water solubility (660 mg/mL concentration in commercial formulations) [1] [4].
Meglumine diatrizoate follows biphasic pharmacokinetics:
Its high osmolality (1,551 mOsm/kg) contrasts sharply with low-osmolality agents like iohexol (695 mOsm/kg), influencing vascular permeability and tissue distribution:
| Parameter | Meglumine Diatrizoate | Iohexol |
|---|---|---|
| Osmolality (mOsm/kg) | 1,551 | 695 |
| Protein Binding (%) | <5 | 1–2 |
| Renal Excretion (%) | 98 | 99 |
| Peak Plasma Time (min) | 3–5 | 2–4 |
Table 2: Pharmacokinetic comparison with low-osmolality contrast agents [3] [4] [5].
The hypertonic formulation accelerates urinary excretion but increases risks of hemodynamic perturbations compared to isotonic agents [4].
Emerging studies suggest meglumine diatrizoate modulates gastrointestinal motility through:
| Motility Parameter | Baseline | Post-Administration (60 min) |
|---|---|---|
| Contraction Frequency | 3.2/min | 4.5/min |
| Transit Time (small bowel) | 120 min | 82 min |
| ICC ANO1 Expression | 1.0 | 2.3 ± 0.4 |
Table 3: Prokinetic effects observed in preclinical studies [5].
These properties are under investigation for therapeutic applications in postoperative ileus and functional dysmotility syndromes.
The application of meglumine diatrizoate as a contrast enhancement agent for dental crack detection has been extensively investigated using in vitro cone-beam computed tomography methodologies. The fundamental approach involves the topical application of meglumine diatrizoate to artificially created crack lines in extracted teeth, followed by comparative imaging analysis using routine versus enhanced scanning protocols [1] [2].
The experimental framework utilizes extracted human teeth that undergo controlled fracture induction through cyclic thermal treatment. This involves alternating immersion in liquid nitrogen and hot water to create reproducible crack patterns that simulate clinical conditions [1]. The artificially cracked teeth are subsequently positioned in artificial alveolar structures created within bovine rib specimens, providing a standardized anatomical context for imaging analysis [3].
The imaging protocol employs a two-phase approach comparing routine scanning versus enhanced scanning modes. In the enhanced scanning protocol, meglumine diatrizoate is painted directly onto the surface of identified crack lines, followed by a standardized waiting period of ten minutes before cone-beam computed tomography acquisition [1]. This application method ensures optimal contrast penetration into the crack structures while minimizing interference with surrounding dental tissues.
The cone-beam computed tomography parameters vary across different resolution settings, ranging from low resolution (voxel size 0.28 mm) to endo resolution (voxel size 0.085 mm), with corresponding variations in exposure time and radiation dose [3]. The field of view is typically adjusted to 50 × 50 mm for optimal coverage of the dental structures under investigation.
The quantitative assessment involves systematic evaluation by trained observers, including radiological graduate students and experienced radiologists [1]. The evaluation process utilizes standardized software platforms, with observers instructed to apply specific image enhancement filters and adjust brightness, contrast, and zoom settings according to individual preferences.
Detection accuracy demonstrates significant improvement with contrast enhancement, with routine scanning achieving only 23% accuracy in crack line detection compared to substantially improved detection rates using enhanced scanning protocols [1] [2]. The total number of crack lines identified across study samples reaches 57 distinct fractures, providing robust statistical power for comparative analysis.
The statistical methodology incorporates McNemar test for comparative analysis between routine and enhanced scanning modes, complemented by kappa analysis for inter-examiner and intra-examiner agreement assessment [1]. The evaluation employs a five-point Likert scale ranging from "definitely yes" to "definitely no" for crack presence determination, subsequently dichotomized for statistical analysis.
Inter-observer reliability demonstrates substantial agreement between evaluators, with kappa values indicating consistent interpretation of enhanced images compared to routine scanning protocols [1]. The reproducibility of measurements is further validated through multiple consecutive evaluations by the same observers.
The zebrafish model represents a sophisticated approach to investigating the prokinetic effects of meglumine diatrizoate in opioid-induced constipation scenarios. This methodology leverages the transparency and accessibility of zebrafish larvae to enable real-time monitoring of intestinal motility and transit patterns [4] [5].
The experimental model utilizes eight days post-fertilization zebrafish larvae, which provide optimal visualization of gastrointestinal structures while maintaining physiological relevance to mammalian systems [4]. Constipation induction is achieved through loperamide administration at concentrations of 1 mg/L and 5 mg/L for two-hour exposure periods, effectively establishing opioid-induced bowel dysfunction comparable to clinical scenarios.
The larvae are maintained in embryonic medium consisting of standardized concentrations of sodium chloride, potassium chloride, calcium chloride, magnesium sulfate, and phosphate buffers [4]. This controlled environment ensures consistent experimental conditions while supporting normal larval development and survival.
Intestinal motility assessment employs fluorescence tracer methodology, wherein larvae are fed fluorescently labeled food for one hour prior to experimental manipulation [4]. The fluorescence tracer utilizes excitation at 505 nm and detection at 515 nm, providing clear visualization of food transit through the gastrointestinal tract.
Transit zone analysis involves classification of larval intestinal contents into four distinct zones based on fluorescence tracer location, ranging from the anterior intestine to complete evacuation [4]. This standardized classification system enables quantitative assessment of intestinal motility and transit efficiency across experimental conditions.
Following constipation induction, larvae demonstrating food retention in transit zone 1 are selected for treatment evaluation [4]. Diatrizoate meglumine administration involves direct application of 4 µL per larva, with subsequent monitoring for one hour to assess prokinetic effects.
The treatment evaluation encompasses both transit zone distribution analysis and real-time intestinal contraction quantification [4]. Control larvae demonstrate 5.0 ± 0.9 contractions per minute, while loperamide-treated larvae show reduced contractility at 3.0 ± 1.1 contractions per minute. Gastrografin treatment restores contractile activity to 6.2 ± 0.7 contractions per minute, indicating effective prokinetic action.
The molecular investigation focuses on interstitial cells of Cajal markers, including kit-a, kit-b, kit ligand a, and kit ligand b gene expression analysis [4]. Quantitative reverse transcription polymerase chain reaction methodology provides precise quantification of gene expression changes associated with constipation induction and treatment intervention.
Immunohistochemical analysis of C-kit protein expression demonstrates suppression following loperamide treatment, with subsequent recovery upon gastrografin co-treatment [4]. This molecular evidence supports the mechanistic basis for meglumine diatrizoate prokinetic effects through interstitial cells of Cajal pathway modulation.
The experimental design incorporates appropriate sample sizes with control groups of 84 larvae, loperamide 1 mg/L groups of 97 larvae, and loperamide 5 mg/L groups of 99 larvae [4]. Treatment groups utilize 24-25 larvae per condition, providing adequate statistical power for comparative analysis.
Statistical analysis employs standard error calculations and comparative testing between treatment groups, with significance determined through appropriate parametric or non-parametric tests depending on data distribution characteristics [4]. The reproducibility of results is validated through multiple independent experimental replicates.
The rodent tumor model methodology employs a sophisticated approach to evaluate meglumine diatrizoate distribution patterns in intraperitoneal cancer models. This experimental framework utilizes a negative contrast enhancement strategy to visualize tumor boundaries through differential enhancement of surrounding normal tissues [6].
The experimental model utilizes Hey A8 ovarian cancer cells injected intraperitoneally into nude mice, establishing reproducible tumor growth patterns over a 2.5-week development period [6]. The tumor cell preparation involves standard trypsinization and centrifugation protocols, with cells resuspended in serum-free Hanks balanced salt solution at 2.5 × 10^6 cells/ml concentration.
Nine nude mice initially receive intraperitoneal tumor injection, with subsequent randomization into groups of three animals each based on power calculation requirements [6]. This randomization ensures balanced distribution of experimental variables while maintaining adequate sample sizes for statistical analysis.
The contrast agent administration protocol involves multiple routes and concentrations to optimize tumor visualization. Diatrizoate meglumine and diatrizoate sodium are administered orally at concentrations of 45.8, 91.6, or 367 mg/ml, corresponding to 1:8 dilution, 1:4 dilution, or undiluted preparations respectively [6].
Intraperitoneal administration utilizes ioversol at doses of 40, 80, or 320 mg/ml, with simultaneous oral administration of 500 µL diatrizoate meglumine and diatrizoate sodium at matching concentrations [6]. This dual administration approach maximizes contrast differential between tumor and surrounding tissues.
The imaging protocol employs small animal computed tomography with serial acquisitions to monitor contrast distribution patterns [6]. Pre-contrast imaging establishes baseline tissue density measurements, followed by post-contrast acquisitions at 45 minutes to 1 hour intervals.
The negative contrast enhancement strategy represents a fundamental departure from traditional tumor imaging approaches. Rather than enhancing tumor tissue directly, this methodology enhances normal surrounding tissues, creating negative contrast that delineates tumor boundaries more effectively [6]. This approach capitalizes on differential contrast uptake between malignant and normal tissues.
Quantitative analysis involves Hounsfield unit measurements for both tumor and organ tissues, providing objective assessment of contrast enhancement patterns [6]. The correlation between in vivo computed tomography-derived tumor weights and ex vivo tumor weights demonstrates exceptional accuracy, with correlation coefficients of r = 0.96 (P < 0.0001, n = 15).
Tumor visualization assessment employs standardized scoring systems evaluated by trained observers, with particular attention to tumor margins adjacent to liver, spleen, stomach, and bladder structures [6]. The methodology demonstrates superior visualization capabilities compared to traditional positive contrast approaches.
The statistical analysis framework incorporates correlation analysis using Pearson coefficients for continuous variables, with appropriate power calculations determining sample size requirements [6]. The high correlation between imaging-derived and actual tumor weights validates the quantitative accuracy of the methodology.
Reproducibility assessment involves multiple independent observers evaluating identical imaging datasets, with inter-observer reliability coefficients demonstrating consistent interpretation of contrast enhancement patterns [6]. The methodology provides robust quantitative data suitable for comparative analysis across different treatment conditions.
The canine model for blood-brain barrier integrity assessment represents a critical experimental approach for evaluating the neurological safety profile of meglumine diatrizoate administration. This methodology employs Evans blue dye extravasation as a quantitative indicator of blood-brain barrier disruption following high-dose contrast agent administration [7] [8].
The experimental protocol utilizes mongrel dogs aged 2 months to 1 year, weighing 10-20 kg, with careful attention to both anesthetized and unanesthetized conditions [7] [8]. The distinction between anesthetized and unanesthetized animals proves crucial for accurate assessment of contrast agent effects independent of anesthetic-induced physiological changes.
Central catheter placement via the right jugular vein into the superior vena cava provides reliable vascular access for contrast agent administration [8]. This approach ensures consistent delivery while minimizing procedural complications that could confound blood-brain barrier integrity assessment.
The Evans blue dye methodology serves as the primary indicator of blood-brain barrier permeability. A 3% Evans blue dye solution is administered intravenously at 4 ml/kg body weight, followed immediately by meglumine diatrizoate administration [7] [8]. The Evans blue dye binds to serum albumin, creating a high molecular weight complex that cannot cross an intact blood-brain barrier.
The contrast agent administration involves 60% meglumine diatrizoate at doses of 4.3 ml/kg and 6.0 ml/kg, delivered as bolus injections over 90-second periods [7] [8]. These dosages represent clinically relevant concentrations used in human computed tomography and digital subtraction angiography procedures.
The monitoring protocol includes systematic observation for signs of contrast media neurotoxicity, including seizures or neurological deficits, over a one-hour period following contrast administration [7] [8]. This observation period provides adequate time for blood-brain barrier disruption to manifest while maintaining animal welfare standards.
Post-mortem examination involves immediate brain removal, gentle saline washing, and coronal sectioning at 3-5 mm intervals [8]. The sectioned brain surfaces undergo systematic inspection for Evans blue staining, with observations recorded by multiple independent evaluators to ensure reliability.
The comparative analysis framework includes both positive and negative controls to validate the experimental methodology. Positive controls involve known blood-brain barrier disruption agents, while negative controls utilize saline administration to establish baseline conditions [7] [8].
Statistical analysis employs chi-square testing to determine significance of observations, with p-values less than 0.05 considered statistically significant [8]. The methodology demonstrates statistically significant lack of correlation between intravenous meglumine diatrizoate administration and blood-brain barrier disruption (p < 0.05 with 90% probability).
The dose-response relationship assessment involves systematic evaluation of multiple contrast agent concentrations to determine threshold levels for blood-brain barrier effects [7] [8]. The experimental data demonstrate no blood-brain barrier disruption at doses up to 6.0 ml/kg in unanesthetized dogs, contradicting previous reports of disruption in anesthetized animals.